4-(1-Piperidylmethyl)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

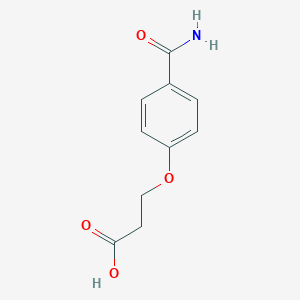

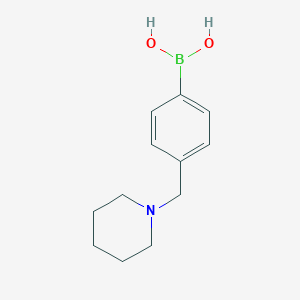

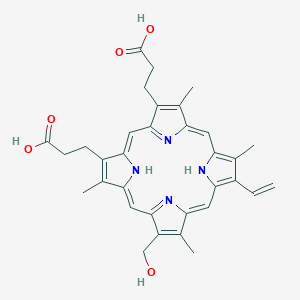

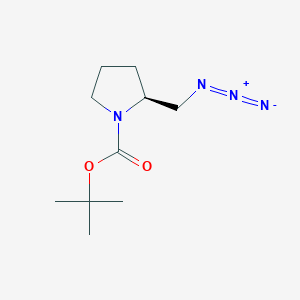

4-(1-Piperidylmethyl)phenylboronic Acid is a boronic acid derivative with the molecular formula C12H18BNO2 . It has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da .

Synthesis Analysis

The synthesis of boronic acid derivatives, including 4-(1-Piperidylmethyl)phenylboronic Acid, has been discussed in several studies . For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 4-(1-Piperidylmethyl)phenylboronic Acid has been analyzed in several studies . The InChI code for this compound is 1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 .Chemical Reactions Analysis

The chemical reactions involving boronic acids, including 4-(1-Piperidylmethyl)phenylboronic Acid, have been studied extensively . For instance, the Suzuki–Miyaura coupling is a key reaction that involves boronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Piperidylmethyl)phenylboronic Acid have been analyzed in several studies . For instance, it has been reported that phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen

4-(1-Piperidylmethyl)phenylboronsäure: Anwendungen in der wissenschaftlichen Forschung

Pharmazeutische Tests: Diese Verbindung wird in pharmazeutischen Tests als Referenzstandard verwendet, um genaue Ergebnisse in der Arzneimittelentwicklung und Qualitätskontrollprozessen zu gewährleisten .

Sensoranwendungen: Boronsäuren, einschließlich Derivaten wie this compound, sind aufgrund ihrer Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen bekannt für ihren Nutzen in Sensoranwendungen .

Traditionelle Chinesische Medizin: Die Verbindung hat potenzielle Anwendungen bei der Verbesserung der Bioverfügbarkeit und Wasserlöslichkeit von Wirkstoffen in der traditionellen chinesischen Medizin, wodurch ihre Zirkulationszeit verlängert und die Prävention und Therapie von Krankheiten verbessert werden .

Diagnostische Anwendungen: Phenylboronsäuren werden für diagnostische Zwecke verwendet, da ihre einzigartige Chemie die Entwicklung neuer molekularer Grundlagen für analytische Anwendungen ermöglicht .

Therapeutische Anwendungen: Die Wechselwirkung mit Sialinsäure und andere PBA-basierte Strategien werden für die Arzneimittelabgabe untersucht, wobei die molekulare Struktur der Verbindung genutzt wird .

Chemische Synthese: Als Baustein ist this compound wertvoll für ihre einzigartige molekulare Struktur, die Zuverlässigkeit bei Laboranwendungen bietet .

Wirkmechanismus

The mechanism of action of 4-(1-Piperidylmethyl)phenylboronic Acid is not yet fully understood. However, it is believed that 4-(1-Piperidylmethyl)phenylboronic Acid interacts with proteins and enzymes in a specific manner, resulting in the modulation of their activity. It is also believed that 4-(1-Piperidylmethyl)phenylboronic Acid binds to certain receptors in the cell membrane, resulting in the activation of specific signaling pathways.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(1-Piperidylmethyl)phenylboronic Acid are not yet fully understood. However, studies have shown that 4-(1-Piperidylmethyl)phenylboronic Acid has the potential to modulate various biochemical and physiological processes, such as enzyme-catalyzed reactions, protein-protein interactions, and cell-signaling pathways. It has also been shown to have potential anti-inflammatory and anti-cancer activities.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 4-(1-Piperidylmethyl)phenylboronic Acid in laboratory experiments has several advantages. First, it is a stable compound and is not easily degraded. Second, it has a low toxicity and is not harmful to living organisms. Third, it is relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it has a limited solubility in water, making it difficult to use in certain experiments. Additionally, it is not always possible to predict the exact effects of 4-(1-Piperidylmethyl)phenylboronic Acid on a given system.

Zukünftige Richtungen

There are numerous potential future directions for the use of 4-(1-Piperidylmethyl)phenylboronic Acid in scientific research. First, it could be used to further investigate the mechanism of action of various proteins and enzymes. Second, it could be used to study the effects of 4-(1-Piperidylmethyl)phenylboronic Acid on various biochemical and physiological processes, such as enzyme-catalyzed reactions, protein-protein interactions, and cell-signaling pathways. Third, it could be used in drug design and drug delivery studies. Fourth, it could be used to further investigate the potential anti-inflammatory and anti-cancer activities of 4-(1-Piperidylmethyl)phenylboronic Acid. Finally, it could be used to develop new and improved synthetic methods for the production of various compounds.

Synthesemethoden

The synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid is a multi-step process. The first step involves the reaction of piperidine with methyl bromide, resulting in the formation of 1-piperidylmethyl bromide. This is then reacted with phenylboronic acid using a palladium catalyst, resulting in the formation of 4-(1-Piperidylmethyl)phenylboronic Acid. This process can be further optimized by using different catalysts, reaction conditions, and solvents.

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7,15-16H,1-3,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTKDFLQUWSRMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

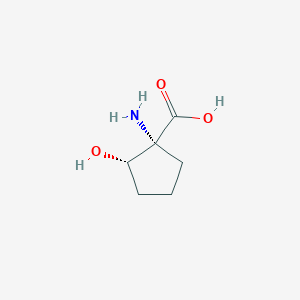

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)

![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)